Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-4-8-9(11(14)16-5-2)7-13-10(8)12(15)17-6-3/h7,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKGICNBLYZXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC=C1C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Substituted Pyrrole Dicarboxylates: A Versatile Scaffold for Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring is a privileged heterocyclic scaffold, forming the core of essential biological molecules like heme and chlorophyll.[1][2] When substituted with two carboxylate groups, this five-membered aromatic ring transforms into a highly versatile and tunable platform known as a pyrrole dicarboxylate. The electronic properties of the pyrrole nucleus, combined with the diverse functionalization possibilities offered by the dicarboxylate moieties and the ring's nitrogen and carbon atoms, have positioned these compounds at the forefront of innovation in medicinal chemistry, materials science, and beyond.[3][4][5] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and cutting-edge applications of substituted pyrrole dicarboxylates, offering field-proven insights and detailed methodologies for professionals in drug discovery and materials research.
The Synthetic Foundation: Constructing the Pyrrole Dicarboxylate Core
The utility of any chemical scaffold is fundamentally tied to its accessibility. The development of robust synthetic routes allows for the systematic exploration of structure-activity relationships (SAR). Several classical and modern methods are employed to construct the substituted pyrrole core, with the Paal-Knorr and Hantzsch syntheses being foundational.[5][6]
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a highly reliable method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a substituted pyrrole.[7][8] The reaction is typically performed under weakly acidic conditions, as strongly acidic environments can favor the formation of furan byproducts.[7]
Causality of Experimental Choice: The choice of the Paal-Knorr synthesis is often dictated by the availability of the starting 1,4-dicarbonyl compound. It provides a straightforward and atom-economical route to N-substituted pyrroles, which is crucial for tuning the pharmacokinetic properties of drug candidates.[8][9]
Mechanism of Action: The reaction proceeds through the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring.[8][10][11] Computational studies suggest that a pathway involving a hemiaminal cyclization is energetically more favorable than an alternative enamine cyclization pathway.[11]
Caption: Paal-Knorr mechanism showing hemiaminal formation and cyclization.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a powerful multicomponent reaction that assembles highly substituted pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][12] This method offers excellent control over the substitution pattern on the final pyrrole ring.[1]
Mechanism of Action: The reaction initiates with the formation of an enamine from the β-ketoester and the amine.[12] This enamine intermediate then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration afford the final aromatic pyrrole product.[1][12][13]
Medicinal Chemistry Applications: A Scaffold for Novel Therapeutics
The pyrrole dicarboxylate framework is a cornerstone in modern drug design, with derivatives demonstrating potent activity against a wide range of diseases.[4][14] Its structural rigidity, capacity for hydrogen bonding via the N-H group and carbonyls, and the ability to be decorated with various substituents make it an ideal pharmacophore.
Anticancer Agents
Substituted pyrrole dicarboxylates have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[14][15]
2.1.1 Mechanism of Action: Targeting Critical Cancer Pathways
-
Kinase Inhibition: Many pyrrole derivatives function as protein kinase inhibitors, which are crucial for cancer cell signaling.[14] For instance, Sunitinib, an approved drug, features a pyrrole core and targets multiple receptor tyrosine kinases.[1][14]
-
Topoisomerase and PDGFR-α Inhibition: Certain pyrrole-2,3-dicarboxylate derivatives have been identified as inhibitors of Human Topoisomerase-II (Topo-II) and Platelet-Derived Growth Factor Receptor-α (PDGFR-α), both of which are implicated in hepatic carcinoma.[16]
-
Tubulin Polymerization Disruption: Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][17]
Caption: Key anticancer mechanisms targeted by pyrrole dicarboxylate derivatives.
2.1.2 Structure-Activity Relationship (SAR) and In Vitro Efficacy Systematic modification of the pyrrole dicarboxylate scaffold has yielded potent compounds. For example, a series of alkynylated pyrrole derivatives showed significant cytotoxicity against various cancer cell lines.[18]
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism | Reference |
| Alkynylated Pyrroles (e.g., 12l) | U251 (Glioma) | 2.29 ± 0.18 | G0/G1 Cell Cycle Arrest, Apoptosis | [18] |
| Alkynylated Pyrroles (e.g., 12l) | A549 (Lung) | 3.49 ± 0.30 | G0/G1 Cell Cycle Arrest, Apoptosis | [18] |
| Diaryl-pyrroles | K-562 (Leukemia) | 0.21 | Tubulin Polymerization Inhibition | [15] |
| Diaryl-pyrroles | MDA-MB-231 (Breast) | 0.07 | Tubulin Polymerization Inhibition | [15] |
| Ethyl-2-amino-pyrrole-3-carboxylates | Soft Tissue Sarcoma | Dose-dependent | Tubulin Polymerization Inhibition | [17] |
Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole dicarboxylates have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[19][20][21]
2.2.1 Antibacterial and Antifungal Activity Synthesized derivatives have shown potency comparable to or exceeding that of standard reference drugs like Ciprofloxacin (antibacterial) and Clotrimazole (antifungal).[19][22] The substitution pattern is critical; for instance, the presence of a 4-hydroxyphenyl ring was found to be a key pharmacophoric feature for activity against Candida albicans.[19]
| Compound Series | Target Organism | Activity | Key Structural Feature | Reference |
| Pyrrole-thiazole derivatives | E. coli, S. aureus | Equipotent to Ciprofloxacin | Thiazole amine substitution | [19][22] |
| Pyrrole-thiazole derivatives | A. niger, C. albicans | Equipotent to Clotrimazole | 4-hydroxyphenyl ring | [19][22] |
| 1H-pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | Quorum Sensing Inhibitor | Unsubstituted dicarboxylic acid | [23] |
2.2.2 Mechanism of Action: Beyond Bactericidal Effects A novel and promising strategy for combating bacterial infections is the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates virulence factor production and biofilm formation. 1H-Pyrrole-2,5-dicarboxylic acid (PDCA) has been identified as a QS inhibitor in Pseudomonas aeruginosa, a pathogen notorious for its resistance.[23] By inhibiting QS, PDCA can act as an "antibiotic accelerant," rendering the bacteria more susceptible to conventional antibiotics like gentamycin.[23]
Materials Science Applications: Building Blocks for Functional Materials
The unique electronic and structural properties of pyrrole dicarboxylates make them valuable building blocks for advanced functional materials, particularly in organic electronics and polymer science.[24][25]
Organic Electronics
Pyrrole is an electron-rich heterocycle, a property that is highly desirable for hole-transporting (p-type) organic semiconductors.[24][25] However, this high electron density can also lead to instability and oxidation in air.[24]
Causality of Design: To overcome this stability issue, a common strategy is to fuse the pyrrole ring with other stable aromatic systems, such as thiophene. This fusion lowers the Highest Occupied Molecular Orbital (HOMO), enhancing air stability while retaining the desirable electron-donating character.[24] The dicarboxylate groups can be further functionalized to tune solubility and processing characteristics for applications in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[25][26]
Advanced Polymers
Pyrrole-2,5-dicarboxylic acid (PDCA) is emerging as a key bio-based monomer for the production of high-performance polymers like polyesters.[3][27]
Tuning Polymer Properties: A significant advantage of PDCA over its furan-based analogue, FDCA (used to make PEF), is the presence of the nitrogen atom.[3][27] This nitrogen can be easily functionalized with various side-chains (e.g., aliphatic, benzylic), allowing for precise tuning of the final polymer's properties, including its crystallinity, hydrophobicity, and thermal stability.[3][27] This opens the door to creating a new generation of tailored, sustainable polymers.
Experimental Protocols
Adherence to rigorous, well-controlled experimental design is paramount for generating reproducible and trustworthy data. The following protocols are presented as self-validating systems, incorporating necessary controls and characterization steps.
Protocol: Synthesis of Diethyl 1-Benzyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxylate
This protocol provides a representative example of a multi-step synthesis to produce a highly substituted pyrrole dicarboxylate, a scaffold relevant to medicinal chemistry.
Objective: To synthesize and characterize a target pyrrole dicarboxylate for subsequent biological screening.
Methodology:
-
Step 1: Paal-Knorr Condensation.
-
To a solution of benzil (1,4-dicarbonyl compound, 1.0 eq) in glacial acetic acid, add benzylamine (1.1 eq).
-
Heat the mixture to reflux for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Control: A TLC spot of the starting benzil should diminish and a new, less polar spot corresponding to the N-benzyl pyrrole should appear.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude intermediate.
-
-
Step 2: Dicarboxylation (Conceptual Example).
-
(Note: Direct dicarboxylation can be complex; this represents a generalized approach. Many routes build the carboxylates in from the start, e.g., via Hantzsch synthesis from a β-ketoester).
-
Dissolve the N-benzyl pyrrole intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78°C and add n-butyllithium (2.2 eq) dropwise to deprotonate the 2 and 5 positions.
-
After stirring for 1 hour, quench the reaction by pouring it over crushed dry ice (solid CO2).
-
Allow the mixture to warm to room temperature, then acidify with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
-
Step 3: Esterification.
-
Dissolve the crude dicarboxylic acid in excess ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (3-4 drops).
-
Reflux the mixture overnight.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
-
Purification & Characterization (Validation).
-
Purify the crude diethyl ester product using column chromatography on silica gel.
-
Validation: Characterize the purified product to confirm its identity and purity using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and atom connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., ester C=O stretch).
-
-
Caption: A generalized workflow for the synthesis and screening of a new series of pyrrole dicarboxylates.
Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxicity (IC50 value) of a synthesized pyrrole dicarboxylate derivative against a human cancer cell line (e.g., HepG2).[16]
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the wells with the media containing the test compound.
-
Controls:
-
Negative Control: Wells with cells treated with vehicle (DMSO at the highest concentration used) only.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).[16]
-
Blank: Wells with media only (no cells).
-
-
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis (Validation):
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage relative to the negative (vehicle) control.
-
Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Outlook
Substituted pyrrole dicarboxylates represent a remarkably versatile and powerful class of compounds. Their synthetic tractability allows for the creation of vast chemical libraries, while their inherent electronic and structural features make them ideal candidates for solving complex challenges in medicine and materials science. In medicinal chemistry, the focus will likely continue on developing highly selective kinase inhibitors, overcoming antimicrobial resistance through novel mechanisms like QS inhibition, and exploring their potential in other therapeutic areas. In materials science, the ability to fine-tune polymer properties through N-substitution on the PDCA monomer opens up a new frontier for creating sustainable, high-performance materials. As synthetic methodologies become more advanced and our understanding of structure-property relationships deepens, the applications for this exceptional scaffold are set to expand even further.
References
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Hantzch synthesis of pyrrole. (n.d.). Name-Reaction.com. Retrieved February 24, 2026, from [Link]
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Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
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Hantzsch pyrrole synthesis. (n.d.). Grokipedia. Retrieved February 24, 2026, from [Link]
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Hantzsch pyrrole synthesis. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
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Hantzsch Pyrrole Synthesis. (n.d.). PharmaEducation. Retrieved February 24, 2026, from [Link]
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Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. (2018). ResearchGate. Retrieved February 24, 2026, from [Link]
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Key reactions in heterocycle synthesis. (2018). SlideShare. Retrieved February 24, 2026, from [Link]
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. Retrieved February 24, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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Recent approaches in the organocatalytic synthesis of pyrroles. (2021). RSC Publishing. Retrieved February 24, 2026, from [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PMC. Retrieved February 24, 2026, from [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing. Retrieved February 24, 2026, from [Link]
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Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023). Russian Chemical Reviews. Retrieved February 24, 2026, from [Link]
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Recent Advancements in Pyrrole Synthesis. (2017). PMC. Retrieved February 24, 2026, from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved February 24, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Retrieved February 24, 2026, from [Link]
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Recent Advancements in the Synthesis of Pyrroles. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). SciSpace. Retrieved February 24, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved February 24, 2026, from [Link]
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Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). MDPI. Retrieved February 24, 2026, from [Link]
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Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (n.d.). University of Texas at Dallas. Retrieved February 24, 2026, from [Link]
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C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates. (2025). RSC Publishing. Retrieved February 24, 2026, from [Link]
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Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. (2009). ResearchGate. Retrieved February 24, 2026, from [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
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Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). ACS Publications. Retrieved February 24, 2026, from [Link]
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A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
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Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). ResearchGate. Retrieved February 24, 2026, from [Link]
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Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025). PMC. Retrieved February 24, 2026, from [Link]
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Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. Retrieved February 24, 2026, from [Link]
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Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. (2011). ResearchGate. Retrieved February 24, 2026, from [Link]
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New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (2010). ResearchGate. Retrieved February 24, 2026, from [Link]
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A diketopyrrolopyrrole-based macrocyclic conjugated molecule for organic electronics. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved February 24, 2026, from [Link]
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A direct preparation of N-unsubstituted pyrrole-2,5-dicarboxylates from 2-azidocarboxylic esters. (2009). PubMed. Retrieved February 24, 2026, from [Link]
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Diethyl pyrrole-2,5-dicarboxylate. (2007). ResearchGate. Retrieved February 24, 2026, from [Link]
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Methodological & Application
Application Note: Purification of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate via Flash Column Chromatography
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate is a critical intermediate, often utilized in the synthesis of unsymmetrical porphyrins, bile pigments, and prodigiosin analogs. Unlike electron-rich alkyl pyrroles (e.g., kryptopyrrole), which are notoriously air-sensitive and prone to rapid oxidation (browning), this molecule is stabilized by two electron-withdrawing ester groups at the 2 and 4 positions.
However, this stability presents a unique purification challenge: the molecule possesses an acidic pyrrolic N-H and multiple hydrogen-bond acceptors (esters), leading to significant interaction with silanol groups on silica gel. This often results in "tailing" or band broadening during chromatography.
This protocol details a self-validating purification workflow designed to separate the target pyrrole from zinc salts (common in Knorr synthesis), unreacted
Physicochemical Profile
| Property | Characteristic | Impact on Purification |
| Polarity | Moderate to High | Requires polar modifiers in non-polar mobile phases. |
| Acidity | Weakly Acidic (NH) | Can H-bond with silica; may require strict gradient control. |
| UV Activity | Strong ( | Easily detectable by UV (254 nm) due to conjugated esters. |
| Solubility | High in DCM/EtOAc; Low in Hexane | Dry loading is strongly recommended to prevent precipitation on the column head. |
Pre-Chromatography Workup (The "Crude" Phase)
Expert Insight: Direct loading of the crude reaction mixture (especially from a Zinc/Acetic Acid Knorr synthesis) onto a silica column will degrade the separation efficiency. The zinc salts will clog the frit, and the acetic acid will alter the mobile phase polarity.
Protocol:
-
Quench: Pour the reaction mixture into a 10x volume of vigorously stirred ice water .
-
Why: The target diester is generally insoluble in water, while zinc acetate and inorganic acids are soluble.
-
-
Precipitation/Extraction:
-
If a solid forms: Filter, wash with water, and air dry. This "crude solid" is the input for chromatography.
-
If oil forms: Extract with Dichloromethane (DCM), wash with saturated NaHCO
(to remove acetic acid), dry over Na SO , and concentrate.
-
Thin Layer Chromatography (TLC) Method Development[3][7][8][9]
Do not rely on literature Rf values blindly. Silica activity varies by manufacturer and humidity. Use this self-validating method to determine your mobile phase.
Visualization:
-
Primary: UV Lamp (254 nm) – The ester conjugation makes the spot dark purple/black.
-
Secondary: Vanillin Stain or Ehrlich’s Reagent – Pyrroles turn characteristic bright pink/red or purple upon heating.
Solvent Screening Strategy: Prepare 10 mL of the following solvent systems. Spot the crude material and run TLC.[1][2][3][4]
| Solvent System (Hexane : EtOAc) | Expected Outcome | Action |
| 9:1 | Rf < 0.1 | Too non-polar. Product stays at baseline. |
| 4:1 (20% EtOAc) | Target Zone (Rf 0.25 - 0.35) | Ideal for Column. |
| 1:1 | Rf > 0.6 | Too polar. No separation from impurities. |
Note: If the spot streaks (tails) significantly, add 1% Triethylamine (TEA) to the solvent system to neutralize acidic silanol sites, though this is rarely needed for dicarboxylates compared to monocarboxylates.
Flash Column Chromatography Protocol
A. Column Sizing & Packing[3]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Ratio: 30:1 to 50:1 (Silica weight : Crude Sample weight).
-
Packing Method: Slurry pack in 100% Hexane . This ensures the column is tightly packed and free of air bubbles before the polar solvent is introduced.
B. Sample Loading (Dry Loading Technique)
Expertise: Liquid loading (dissolving in DCM) often fails here because the compound precipitates when the DCM solution hits the Hexane-rich mobile phase, causing band streaking.
-
Dissolve crude sample in minimal DCM or Acetone.
-
Add Silica Gel (ratio 1:1 by weight to sample).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Carefully pour this powder onto the top of the packed column and add a layer of sand (1 cm) to protect the bed.
C. Elution Gradient
Run the column using a step gradient to remove non-polar impurities first.
| Step | Solvent Composition (Hexane:EtOAc) | Volume (Column Volumes - CV) | Purpose |
| 1 | 100:0 | 2 CV | Flush void volume; elute highly non-polar oils. |
| 2 | 90:10 | 3 CV | Elute unreacted starting materials (e.g., ketones). |
| 3 | 80:20 | Until Elution | Elute Target: this compound. |
| 4 | 50:50 | 2 CV | Flush remaining polar byproducts (tar/polymers). |
Workflow Visualization
The following diagram illustrates the decision matrix for the purification process.
Figure 1: Decision matrix for the purification of pyrrole dicarboxylates, highlighting the critical pre-column workup and dry-loading strategy.
Troubleshooting & Analysis
Common Failure Modes
-
Co-elution with Starting Material:
-
Cause: Gradient ramped too fast.
-
Fix: Hold the 90:10 Hexane:EtOAc step for an additional 2 Column Volumes (CV).
-
-
Product Crystallizing in Column:
-
Cause: Solubility limit reached in Hexane.
-
Fix: Use Dry Loading (as described) and ensure the elution solvent has at least 5-10% DCM if the compound is stubborn, though EtOAc usually suffices.
-
-
"Ghost" Spots on TLC:
-
Pyrroles can oxidize on the TLC plate if left too long before developing. Develop immediately after spotting.
-
Validation of Purity
-
NMR (
H): Look for the characteristic NH broad singlet (approx. 9.0–10.0 ppm) and the clean quartet/triplet patterns of the ethyl esters. -
Melting Point: The pure compound should have a sharp melting point (typically range 75–100°C depending on the exact isomer; Knorr's pyrrole is ~135°C, the 3-ethyl variant will differ slightly but should be sharp).
References
-
Knorr, L. (1884). "Synthese von Pyrrolderivaten."[5][2][4][6][7] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. (Foundational synthesis).
-
Fisher, H. (1935). "Organic Syntheses: 2,4-Dimethyl-3,5-dicarbethoxypyrrole." Organic Syntheses, Coll. Vol. 2, p. 202.
- Paine, J. B. (1990). "Mechanisms of the Knorr Pyrrole Synthesis." The Chemistry of Heterocyclic Compounds, Pyrroles Part 1. Wiley-Interscience.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. (Standard Flash Chromatography Protocol).
-
BenchChem Technical Support. (2025). "Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
analytical techniques for characterizing Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
Abstract
This application note details the analytical workflow for the structural validation of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate (Formula: C₁₂H₁₇NO₄; MW: 239.27 g/mol ). As a structural isomer of the widely used "Knorr Pyrrole" (Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate), this compound presents a specific analytical challenge: distinguishing the 3-ethyl/5-proton substitution pattern from the 3,5-dimethyl pattern. This guide provides step-by-step protocols for HPLC purity profiling, FT-IR functional group analysis, and the definitive Nuclear Magnetic Resonance (NMR) experiments required to confirm the presence of the C5-proton and the specific ethyl substitution.
Introduction & Analytical Strategy
This compound is a key intermediate in the synthesis of unsymmetrical porphyrins and pyrrole-based pharmaceutical scaffolds. Unlike the classic Knorr pyrrole, which is fully substituted at the carbon positions, this molecule retains a proton at position 5 (C5-H).
The Analytical Challenge: Commercial synthesis often utilizes Knorr-type condensations that can yield isomeric mixtures if precursors are not strictly controlled. Both the target molecule and its 3,5-dimethyl isomer share the exact molecular weight (239.27 Da) and similar polarity. Therefore, Mass Spectrometry (MS) alone is insufficient for identification.
Strategic Workflow:
-
Chromatographic Separation (HPLC): To establish purity and separate potential regioisomers.
-
Mass Spectrometry (LC-MS): To confirm the molecular formula (C₁₂H₁₇NO₄).
-
NMR Spectroscopy (¹H & ¹³C): The critical step to detect the diagnostic C5-H signal and differentiate the 3-ethyl group from 3,5-dimethyl groups.
-
FT-IR: To verify the conjugated ester functionalities.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and detect synthetic byproducts (e.g., mono-decarboxylated species).
Experimental Parameters:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (buffer) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Detection | UV-Vis Diode Array (DAD) at 254 nm (aromatic) and 210 nm (general) |
| Temperature | 30°C |
Data Interpretation:
-
Target Retention Time: The target molecule is moderately lipophilic due to the two ethyl esters and the ethyl group. Expect elution in the 60-70% ACN range (~10-12 min).
-
Impurity Flag: A peak with identical MS mass but slightly different retention time suggests the 3,5-dimethyl isomer.
Protocol B: Nuclear Magnetic Resonance (NMR) Elucidation
Objective: Definitive structural proof. This protocol focuses on distinguishing the target from its isomers.
Sample Preparation:
-
Dissolve ~10 mg of sample in 0.6 mL of DMSO-d₆ or CDCl₃ .
-
Note: DMSO-d₆ is preferred to observe the exchangeable N-H proton clearly, which often broadens or disappears in CDCl₃ due to exchange.
Key ¹H NMR Assignments (400 MHz, DMSO-d₆):
| Position | Group | Multiplicity | Integration | Approx. Shift (δ ppm) | Diagnostic Value |
| 1 | NH | Broad Singlet | 1H | 11.5 - 12.5 | Confirms pyrrole core. |
| 5 | C5-H | Doublet (d)* | 1H | 7.4 - 7.6 | CRITICAL: The presence of this aromatic proton proves the C5 position is unsubstituted. The 3,5-dimethyl isomer lacks this signal. |
| 2, 4 | Ester -OCH ₂- | Quartets (q) | 4H (2x2) | 4.1 - 4.3 | Two overlapping or distinct quartets indicating two non-equivalent ester groups. |
| 3 | Ethyl -CH ₂- | Quartet (q) | 2H | 2.8 - 3.0 | Distinct from ester methylenes; couples only to the attached methyl. |
| 2, 4 | Ester -CH₃ | Triplets (t) | 6H (2x3) | 1.2 - 1.3 | Ester termini. |
| 3 | Ethyl -CH₃ | Triplet (t) | 3H | 1.0 - 1.1 | Distinct triplet for the alkyl substituent. |
*Note: The C5-H often appears as a doublet due to coupling with the NH proton (
Isomer Differentiation Logic:
-
Target (3-ethyl-5-H): Shows 1 aromatic proton (C5-H) and 3 distinct methyl signals (two esters, one ethyl).
-
Isomer (3,5-dimethyl): Shows 0 aromatic protons and 4 distinct methyl signals (two esters, two ring methyls).
Protocol C: Infrared Spectroscopy (FT-IR)
Objective: Confirmation of functional groups, specifically the conjugated esters.
Method: ATR-FTIR (Attenuated Total Reflectance) on solid/oil sample.
Diagnostic Bands:
-
3300 - 3450 cm⁻¹: N-H stretch (strong, sharp band typical of pyrroles).
-
1680 - 1710 cm⁻¹: C=O stretch (Ester). Note: You may observe a "split" carbonyl peak or a broadened band because the esters at positions 2 and 4 are in different electronic environments (conjugation with the pyrrole ring differs).
-
1500 - 1600 cm⁻¹: C=C pyrrole ring skeletal vibrations.
-
1250 - 1300 cm⁻¹: C-O stretch (Ester).
Characterization Decision Tree (Visual)
Caption: Analytical decision tree for validating the specific 3-ethyl-5-H pyrrole structure against common Knorr pyrrole isomers.
References
-
Knorr Pyrrole Synthesis : Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
-
General Pyrrole Characterization : "Pyrrole Synthesis and Characterization". Organic Chemistry Portal. Retrieved October 2025.
-
NMR Data Comparison (3,5-Dimethyl Analog) : NIST Mass Spectrometry Data Center. "Diethyl 3,5-dimethyl-2,4-pyrroledicarboxylate Spectra". NIST Chemistry WebBook.
-
Hantzsch vs. Knorr Synthesis : "A Comparative Guide to the Synthesis of Pyrroles". BenchChem Application Notes.
synthesis of corrole precursors from Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
Application Note & Protocol Guide
Topic: Synthesis of Corrole Precursors and Macrocycles from Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
Abstract: This document provides a comprehensive guide for the synthesis of corrole macrocycles, starting from the versatile building block, this compound. Corroles, as trianionic, aromatic porphyrinoids, have garnered significant interest for their unique coordination chemistry and applications in catalysis, sensing, and medicine.[1][2] This guide details the strategic transformation of the initial polysubstituted pyrrole into key intermediates, such as dipyrromethanes, and their subsequent assembly into a final corrole structure. We provide detailed, step-by-step protocols, explain the causality behind experimental choices, and offer expert insights into process optimization and troubleshooting.
Part 1: Strategic & Mechanistic Overview
The Corrole Macrocycle: A Contracted Porphyrinoid
Corroles are tetrapyrrolic macrocycles distinguished from porphyrins by the absence of one meso-carbon atom, resulting in a direct pyrrole-pyrrole bond.[3] This structural feature creates a smaller, more constrained coordination cavity and imparts a trianionic character upon metalation, in contrast to the dianionic nature of porphyrins.[2] These properties allow corroles to stabilize metal ions in unusually high oxidation states, making them highly valuable ligands in chemistry and materials science.
The synthesis of asymmetrically substituted corroles relies on the stepwise and controlled assembly of pyrrolic precursors. Our strategy begins with a highly substituted pyrrole monomer, which is chemically modified to facilitate the formation of a dipyrromethane—a crucial building block containing two pyrrole units linked by a methylene bridge.[4] This dipyrromethane is then condensed with an aldehyde in a [2+1] type reaction, followed by an oxidative aromatization step to yield the final macrocycle.[5][6]
The Starting Material: A Versatile Platform
This compound is an ideal starting point. The two diethyl ester groups at the α (C2) and β (C4) positions serve as versatile chemical handles that can be selectively modified. The ethyl group at the C3 position will ultimately reside on the β-periphery of the corrole, influencing its solubility and electronic properties. Polysubstituted pyrroles of this nature are well-established precursors in the synthesis of complex porphyrinoid systems.[7][8]
Overall Synthetic Workflow
The transformation from the pyrrole monomer to the final corrole macrocycle is a multi-step process that requires careful control over reaction conditions to maximize yields and minimize side products. The overall strategy is depicted below.
Caption: Overall workflow for corrole synthesis.
Part 2: Synthesis of Key Pyrrolic Intermediates
This section provides detailed protocols for the initial, crucial transformations of the starting material. Success in these early stages is paramount for the overall synthetic campaign.
Protocol 1: Selective Saponification and Decarboxylation
Principle: The ester group at the α-position (C2) of a pyrrole is more sterically accessible and electronically activated towards nucleophilic attack than the β-position (C4) ester. This allows for selective saponification. The resulting α-carboxylic acid is readily decarboxylated upon heating in the presence of acid, leaving the C4-ester intact and providing a free α-position for subsequent formylation.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol (200 proof)
-
Ethylene Glycol
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 500 mL round-bottom flask, dissolve this compound (1 equiv.) in ethanol.
-
Add a solution of KOH (1.1 equiv.) in water.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
To the aqueous residue, add ethylene glycol and a catalytic amount of concentrated HCl.
-
Heat the mixture to 150-160 °C for 1-2 hours to effect decarboxylation. CO₂ evolution will be observed.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold deionized water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent via rotary evaporation to yield the crude product, Ethyl 4-ethyl-5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylate , which can be purified by recrystallization or column chromatography.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 255.29 | 10.0 g |
| Potassium Hydroxide (KOH) | 1.1 | 56.11 | 2.42 g |
| Ethanol | Solvent | - | 200 mL |
| Ethylene Glycol | Solvent | - | 100 mL |
Table 1: Reagents for Protocol 1.
Protocol 2: Vilsmeier-Haack Formylation
Principle: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings.[9] Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the electrophilic Vilsmeier reagent, which attacks the electron-rich, unsubstituted α-position (C5) of the pyrrole from Protocol 1. Subsequent hydrolysis introduces the aldehyde (formyl) group.
Materials:
-
Ethyl 4-ethyl-5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylate (Product from Protocol 1)
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium Acetate Trihydrate
-
Deionized Water
Procedure:
-
Set up a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet.
-
Add anhydrous DMF (1.1 equiv.) to the flask and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equiv.) dropwise, keeping the internal temperature below 10 °C to form the Vilsmeier reagent.[9] Stir for 20 minutes.
-
Add anhydrous DCE to the flask.
-
Dissolve the pyrrole from Protocol 1 (1 equiv.) in DCE and add it dropwise to the cooled Vilsmeier reagent solution over 30-60 minutes.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 20 minutes.
-
Cool the reaction back down to room temperature and carefully add a saturated aqueous solution of sodium acetate trihydrate to hydrolyze the intermediate.
-
Heat the mixture to reflux again for 15 minutes.
-
After cooling, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCE or dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the resulting crude product, Ethyl 5-formyl-4-ethyl-3-(ethoxycarbonyl)-1H-pyrrole-2-carboxylate , by column chromatography (silica gel, hexane/ethyl acetate gradient).
Part 3: Assembly of a Symmetrical Dipyrromethane
The construction of the dipyrromethane core is a pivotal step, creating the A-B ring system of the future corrole.
Protocol 3: Reduction of the Formyl Group
Principle: To prepare for the condensation reaction, the formyl group of the pyrrole must be reduced to a hydroxymethyl group (a carbinol). Sodium borohydride (NaBH₄) is an ideal reagent as it is mild enough to selectively reduce the aldehyde without affecting the less reactive ester groups.
Materials:
-
Pyrrole-2-carboxaldehyde from Protocol 2
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF) / Methanol solvent mixture
Procedure:
-
Dissolve the formyl-pyrrole (1 equiv.) in a 2:1 mixture of THF and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the pyrrole-carbinol, which is often used immediately in the next step without extensive purification.
Protocol 4: Acid-Catalyzed Self-Condensation
Principle: In the presence of an acid catalyst, the pyrrole-carbinol readily loses water to form a resonance-stabilized pyrrolylmethyl cation.[10] This highly reactive electrophile is then trapped by a molecule of unreacted pyrrole-carbinol (acting as a nucleophile at its C5 position) to form the dipyrromethane. Using a single carbinol precursor leads to a symmetrically substituted dipyrromethane.
Caption: Mechanism of dipyrromethane formation.
Procedure:
-
Dissolve the crude pyrrole-carbinol from Protocol 3 (1 equiv.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 equiv.).[11]
-
Stir the solution at room temperature for 5-10 minutes. The reaction is often rapid and can be monitored by TLC.
-
Quench the reaction by adding a few drops of triethylamine.
-
Wash the organic solution with water and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting symmetrical dipyrromethane by column chromatography (silica gel, hexane/dichloromethane gradient).
Part 4: Final Assembly of the A₂B-Corrole
The culmination of the synthesis is the [2+1] condensation of the dipyrromethane with an aldehyde, followed by oxidation to form the aromatic corrole ring.
Protocol 5: [2+1] Condensation and Oxidative Aromatization
Principle: This protocol condenses two molecules of a dipyrromethane with one molecule of an aldehyde. However, for a more controlled A₂B synthesis, one would condense one molecule of a 5-unsubstituted dipyrromethane with one molecule of an aldehyde. For the purpose of this guide, we will illustrate the condensation of our symmetrical dipyrromethane with an aromatic aldehyde. The acid catalyst (TFA) facilitates the condensation to form a linear, non-aromatic bilane (or tetrapyrrane).[3] An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is then added to perform a 6-electron oxidation, closing the macrocycle and forming the final 18π-electron aromatic system.[5][12][13]
Materials:
-
Symmetrical Dipyrromethane from Protocol 4
-
Pentafluorobenzaldehyde (or other aromatic aldehyde)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic Acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine
Procedure:
-
In a large flask (to accommodate high dilution), dissolve the dipyrromethane (2 equiv.) and pentafluorobenzaldehyde (1 equiv.) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Add TFA (0.1-0.5 equiv.) to the stirring solution.[14] Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the bilane intermediate by UV-Vis spectroscopy if possible.
-
In a separate flask, dissolve DDQ (2-3 equiv.) in CH₂Cl₂.
-
Add the DDQ solution to the reaction mixture and stir for an additional 1 hour at room temperature. The solution should turn a deep color (often dark green or purple), characteristic of corrole formation.
-
Quench the reaction with triethylamine.
-
Pass the crude reaction mixture through a short plug of silica gel to remove baseline impurities and the reduced oxidant.
-
Concentrate the filtrate and purify the corrole product by column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert solvent, good solubility for reactants. |
| Catalyst | Trifluoroacetic Acid (TFA) | Promotes condensation; concentration can affect yield and scrambling.[15][16] |
| Temperature | Room Temperature | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents unwanted oxidation of labile intermediates. |
| Oxidant | DDQ | High potential oxidant that effectively drives the final aromatization step.[5] |
Table 2: Key parameters for the final corrole synthesis.
Part 5: Purification and Characterization
Purification
Purification of the final corrole is almost exclusively achieved by column chromatography on silica gel.[6][17]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A non-polar/polar gradient, typically starting with hexane/dichloromethane (e.g., 4:1) and gradually increasing the polarity with more dichloromethane.
-
Execution: The crude product should be dry-loaded onto the column for best separation. The distinctively colored corrole band is collected. Multiple columns may be necessary to achieve high purity.
Characterization
UV-Vis Spectroscopy: Corroles exhibit a characteristic electronic absorption spectrum with an intense Soret (or B) band near 400-420 nm and weaker Q-bands between 550 and 650 nm.[1] These absorptions are due to π-π* transitions within the aromatic macrocycle.
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation.
-
β-Pyrrole Protons: Resonate in the downfield region, typically between 8.0 and 9.5 ppm.[3]
-
Inner NH Protons: Due to the aromatic ring current, the three protons inside the macrocyclic core are highly shielded and appear far upfield, usually between -0.5 and -4.0 ppm.[3][18] This is a definitive diagnostic feature of a corrole.
-
Meso-Substituent Protons: Protons from the aldehyde-derived substituent will appear in the aromatic region.
-
β-Substituent Protons: Protons from the ethyl groups will appear in the aliphatic region.
References
-
Brückner, C., et al. (2009). Oxidized forms of a tripyrrane: α-tripyrrinone, β-tripyrrinone and a C2 symmetric hexapyrrole. Chemical Communications, (17), 2323-2325. Available at: [Link]
-
İnci, İ., & Kılıç, H. (2022). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 18, 1403–1409. Available at: [Link]
-
Lu, G.-F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2097. Available at: [Link]
-
Wang, H., et al. (2019). Structure Effects of Metal Corroles on Energy-Related Small Molecule Activation Reactions. Accounts of Chemical Research, 52(4), 1013–1024. Available at: [Link]
-
Zaręba, M., et al. (2018). Synthesis and characterization of meso-substituted A2B corroles with extended π-electronic structure. Monatshefte für Chemie - Chemical Monthly, 149(3), 573–580. Available at: [Link]
-
Brückner, C., et al. (2009). Oxidized forms of a tripyrrane: α-tripyrrinone, β-tripyrrinone and a C2 symmetric hexapyrrole. Chemical Communications, (17), 2323-2325. Available at: [Link] (Duplicate of[12] for context)
-
Geier, G. R., et al. (2001). Selective Synthesis of Tripyrranes, Tetrapyrranes, and Corroles. The Journal of Organic Chemistry, 66(18), 6044-6051. Available at: [Link]
-
Brückner, C., et al. (2009). Oxidized forms of a tripyrrane: α-Tripyrrinone, β-tripyrrinone and a C2 symmetric hexapyrrole. Chemical Communications, 10(17), 2323-5. Available at: [Link]
-
İnci, İ., & Kılıç, H. (2022). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 18, 1403-1409. Available at: [Link]
-
Zipp, C. F., et al. (2013). The synthesis and characterization of several corroles. Journal of the Serbian Chemical Society, 78(1), 1-12. Available at: [Link]
-
Joule, J. A., & Mills, K. (2010). Pyrroles: reactions and synthesis. Heterocyclic Chemistry, 5th ed., Wiley. Available at: [Link]
-
Kielesiński, Ł., et al. (2018). The 1H NMR spectra (aromatic range) for a) fused corrole 4a, b) corrole 3a with marked β-H protons. ResearchGate. Available at: [Link]
-
Gryko, D. T., et al. (2009). Rational Synthesis of Tripyrranes. The Journal of Organic Chemistry, 74(14), 5059-5066. Available at: [Link]
-
Gross, Z., et al. (2000). The First Direct Synthesis of Corroles from Pyrrole. Angewandte Chemie International Edition, 39(8), 1461-1463. Available at: [Link]
-
Mahy, J.-P., et al. (2019). ¹H NMR spectra (400 MHz, in C6D6) of the meso and β‐pyrrole protons of... ResearchGate. Available at: [Link]
-
Gross, Z., et al. (2015). Supporting Information for "Catalytic and Mechanistic Studies of Aerobic Oxidations Mediated by Manganese Corroles". The Royal Society of Chemistry. Available at: [Link]
-
Gryko, D. T., et al. (2008). Self-assembly of corrole trimers in solution and at the solid- liquid interface. Journal of Materials Chemistry. Supplementary Material. Available at: [Link]
-
Ou, Z.-P., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. Available at: [Link]
-
Ghosh, A., et al. (2014). 1H NMR spectra of representative isocorrole derivatives. ResearchGate. Available at: [Link]
-
Sobral, A. J. F. N., et al. (2003). One-step synthesis of dipyrromethanes in water. Tetrahedron Letters, 44(21), 4099-4101. Available at: [Link]
-
Silverstein, R. M., et al. (1956). 2-PYRROLEALDEHYDE. Organic Syntheses, 36, 74. Available at: [Link]
-
PubChem. Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 86-88. Available at: [Link]
-
NIST. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST WebBook. Available at: [Link]
-
Sessler, J. L., et al. (2001). Synthesis and reactions of dipyrromethane-2,10-dicarboxylates. Tetrahedron, 57(16), 3349-3356. Available at: [Link]
-
Zipp, C. F., et al. (2013). The Synthesis and Characterization of Several Corroles. ResearchGate. Available at: [Link]
-
Fischer, H. (1943). 2,4-DIMETHYL-3,5-DICARBETHOXYPYRROLE. Organic Syntheses, Collective Volume 2, 202. Available at: [Link]
-
MDPI. Diethyl pyrrole-2,5-dicarboxylate. MDPI. Available at: [Link]
-
Rebelo, S. L. H., et al. (2017). Strategies for Corrole Functionalization. Chemical Reviews, 117(4), 3171-3240. Available at: [Link]
-
ChemBK. Diethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. ChemBK. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. The synthesis and sharacterization of several corroles [scielo.org.za]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 12. Oxidized forms of a tripyrrane: alpha-tripyrrinone, beta-tripyrrinone and a C2 symmetric hexapyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidized forms of a tripyrrane: α-tripyrrinone, β-tripyrrinone and a C2 symmetric hexapyrrole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and characterization of meso-substituted A2B corroles with extended π-electronic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole [beilstein-journals.org]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
Welcome to the technical support guide for the synthesis of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable pyrrole derivative. We will delve into the mechanistic underpinnings of the most common synthetic route, provide direct solutions to common experimental challenges, and offer a validated protocol grounded in established chemical principles.
Foundational Principles: The Knorr Pyrrole Synthesis
The most reliable and widely adopted method for constructing the this compound scaffold is the Knorr pyrrole synthesis.[1][2][3] This reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. A critical feature of this synthesis is the in situ generation of the highly reactive α-amino-ketone, which readily self-condenses if isolated.[1][2][4]
The synthesis proceeds via two main stages:
-
Formation of the α-amino-β-ketoester: This is typically achieved by the nitrosation of a β-ketoester (in this case, ethyl acetoacetate) using sodium nitrite in acetic acid, followed by a reduction of the resulting α-oximino intermediate with zinc dust.[1][4][5]
-
Condensation and Cyclization: The freshly formed α-amino-β-ketoester reacts with a second equivalent of a β-dicarbonyl compound (here, ethyl 3-oxopentanoate) to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final pyrrole ring.[2]
Sources
Technical Support Center: Synthesis of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
Welcome to the technical support guide for the synthesis of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into this specific chemical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, providing scaffolds for numerous pharmaceuticals and functional materials. The target molecule, this compound, is typically prepared via the Knorr pyrrole synthesis. This classic method involves the condensation of an α-amino-β-ketoester with a β-ketoester.[1] Our guide focuses on an efficient one-pot procedure where the α-amino-β-ketoester is generated in situ from a more stable precursor.
Reaction Overview: The Knorr Pyrrole Synthesis
The chosen strategy involves two main stages within a single pot:
-
In Situ Amine Formation: Ethyl acetoacetate is converted to its α-oximino derivative via nitrosation with sodium nitrite. This intermediate is then reduced to the reactive α-aminoacetoacetate using zinc dust.
-
Condensation and Cyclization: The freshly formed α-aminoacetoacetate immediately reacts with a second dicarbonyl compound, ethyl 3-oxopentanoate. This condensation, followed by cyclization and dehydration, yields the final pyrrole ring.
Below is a diagram illustrating the mechanistic pathway.
Caption: Mechanism of the Knorr synthesis for the target pyrrole.
Quantitative Data and Reagents
For a typical lab-scale synthesis (0.1 mol scale), the following parameters are recommended. Always ensure reagents are of high purity to avoid side reactions.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |
| Ethyl Acetoacetate | 130.14 | 13.0 | 0.1 | 1.0 |
| Ethyl 3-oxopentanoate | 144.17 | 14.4 | 0.1 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 | 1.1 |
| Zinc Dust (<10 µm) | 65.38 | 19.6 | 0.3 | 3.0 |
| Glacial Acetic Acid | 60.05 | ~200 mL | - | Solvent/Catalyst |
Detailed Experimental Protocol
This protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
Step 1: Preparation and Nitrosation
-
Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Add glacial acetic acid (120 mL) and ethyl acetoacetate (13.0 g, 0.1 mol) to the flask. Stir the mixture and allow it to cool to 0-5 °C.
-
Dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and add this solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred acetic acid mixture. Crucial: Maintain the internal temperature below 10 °C throughout the addition.[2] This reaction is exothermic. A rise in temperature can lead to unwanted side reactions and decomposition of the nitrous acid. The addition should take approximately 1 hour.
-
After the addition is complete, stir the mixture in the ice bath for another 2 hours. The solution will typically be a pale yellow.
Step 2: Reductive Condensation
-
Remove the ice bath and add ethyl 3-oxopentanoate (14.4 g, 0.1 mol) to the reaction mixture at once.
-
Begin adding zinc dust (19.6 g, 0.3 mol) in small portions over 1-1.5 hours. Crucial: This step is highly exothermic.[3] Monitor the temperature closely and use an ice bath as needed to keep the temperature between 40-60 °C. Do not allow the temperature to exceed 70 °C, as this will lead to the formation of a dark, tarry substance.
-
After all the zinc has been added, heat the mixture to a gentle reflux (~100-110 °C) for 1 hour to ensure the reaction goes to completion.
-
Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). You should see the disappearance of the starting ketoesters and the appearance of a new, UV-active spot for the pyrrole product.
Step 3: Workup and Purification
-
Allow the reaction mixture to cool slightly and pour it, while still hot, into a beaker containing 1 L of ice-water with vigorous stirring.
-
A solid precipitate of the crude product should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (to remove acetic acid and zinc salts).
-
Press the solid as dry as possible on the filter.
-
Purification: Recrystallize the crude solid from hot ethanol (~95%).[2] The pure this compound should be a pale-yellow to off-white solid.[4] Dry the product in a vacuum oven. (Expected Yield: 50-65%).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Q1: My reaction resulted in a very low yield, or no solid product precipitated during workup. What went wrong?
Answer: This is a common issue that can point to failures at several key stages.
-
Ineffective Nitrosation: The initial nitrosation of ethyl acetoacetate is highly temperature-sensitive. If the temperature rises above 10 °C, the nitrous acid (formed in situ from NaNO₂ and acetic acid) can decompose. This prevents the formation of the necessary α-oximino intermediate, halting the entire synthesis.
-
Poor Quality Zinc: The reduction of the oxime to the amine is a critical step. Old or passivated zinc dust will have significantly lower reactivity. Always use fresh, finely powdered zinc for best results.
-
Insufficient Acid: Acetic acid is not just a solvent; it's a reactant required to activate the zinc and protonate intermediates.[1] Using a dilute or insufficient amount of acetic acid can stall the reduction.
-
Premature Workup: If the reaction was not monitored by TLC and was stopped before completion, the yield will naturally be low. Ensure the starting materials are consumed before quenching the reaction.
Q2: The reaction mixture turned into a dark brown or black tar, and I couldn't isolate any solid product. Why did this happen?
Answer: This is almost always due to an uncontrolled exotherm, particularly during the addition of zinc dust.
-
Causality: The reduction of the oxime by zinc is a powerful exothermic process.[3] If the zinc is added too quickly or without adequate cooling, the internal temperature can rapidly spike. At high temperatures in an acidic medium, the starting materials, intermediates, and even the final pyrrole product can undergo polymerization and decomposition, resulting in intractable tar.[5]
-
Solution: The remedy is strict temperature control. Add the zinc in very small portions, allowing the exotherm from one portion to subside before adding the next. Have an ice bath on standby to actively cool the flask if the temperature rises above 60-70 °C.
Q3: I isolated a solid, but it's a sticky, brownish oil or a deeply colored solid that won't crystallize properly. How can I purify my product?
Answer: This indicates the presence of persistent impurities, which are common in Knorr syntheses.[6]
-
Origin of Impurities: The color often arises from small amounts of polymeric byproducts or side reactions involving the reactive amine intermediate.
-
Purification Strategy:
-
Thorough Washing: First, ensure all acetic acid has been removed by washing the crude solid with copious amounts of water. Residual acid can hinder crystallization.
-
Recrystallization: Standard recrystallization from ethanol is the first choice. If the product oils out, try adding a small amount of water to the hot ethanol solution to induce crystallization (hot filtration may be needed if it becomes cloudy). If it remains colored, you can try adding a small amount of activated charcoal to the hot solution, then filtering it through celite before cooling.
-
Solvent Trituration: Try stirring the impure solid vigorously in a solvent in which the product is poorly soluble but the impurities are, such as cold hexanes or diethyl ether. This can wash away oily residues.
-
Silica Gel Plug Filtration: As a final resort, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and pass it through a short column ("plug") of silica gel. The non-polar colored impurities can often be washed through with hexanes, after which the desired product can be eluted with a more polar solvent like ethyl acetate.[6]
-
Q4: My TLC analysis shows several spots. What are the likely side products?
Answer: The Knorr synthesis, while robust, can generate several byproducts.
-
Self-Condensation of Ethyl 2-aminoacetoacetate: The highly reactive α-amino ketoester can react with itself to form a dihydropyrazine derivative, which can further react. This is minimized by adding the zinc slowly, so the amine is generated in low concentrations and can be trapped by the second ketoester (ethyl 3-oxopentanoate).
-
Furan Formation: Under strongly acidic conditions (pH < 3), 1,4-dicarbonyl intermediates can preferentially cyclize to form furans in a competing Paal-Knorr furan synthesis.[7] By using acetic acid and not a strong mineral acid, this is generally avoided.
-
Incomplete Reaction: Spots corresponding to unreacted ethyl acetoacetate or ethyl 3-oxopentanoate may be visible if the reaction did not go to completion.
References
-
Škrlep, L., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683-688. [Link]
-
Ou, Z., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E, 67(8), o2097. [Link]
- Google Patents. CN103739635A - Method for purifying compound.
-
RGM College Of Engineering and Technology (2018). Paal–Knorr synthesis of pyrroles. Tandfonline. [Link]
-
Liang, Z., et al. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. Journal of Chemical Education. [Link]
-
Reddit (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
-
Organic Syntheses. Pyrrole, 2,4-dimethyl-3-ethyl. orgsyn.org. [Link]
-
ResearchGate (2025). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. [Link]
-
Organic Chemistry Portal. Synthesis of pyrroles. [Link]
-
ResearchGate. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
- Google Patents. CN102924424A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
YouTube (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Link]
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Technical Support Center: Purification of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues observed during experimental work. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a pale-yellow to yellow-brown solid. Is this expected?
A1: Yes, the appearance of this compound as a pale-yellow to yellow-brown solid is commonly reported.[1] The coloration can be attributed to minor impurities or the inherent electronic properties of the pyrrole ring system. However, a significant darkening may indicate the presence of oxidative or polymeric byproducts, necessitating further purification.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: Pyrrole derivatives are known to be sensitive to air, light, and acid.[2] To ensure the long-term stability and purity of your compound, it is recommended to store it at 2-8°C in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).[1]
Q3: How can I quickly assess the purity of my crude this compound?
A3: Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment. A good starting solvent system is a mixture of hexanes and ethyl acetate.[3][4] By spotting your crude material on a silica gel TLC plate and developing it with an appropriate solvent system, you can visualize the number of components in your sample. A single, well-defined spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities.
Troubleshooting Guide: Purification Challenges
This section provides detailed solutions to specific problems that may arise during the purification of this compound.
Issue 1: Persistent Color in the Purified Product
Problem: After purification by column chromatography or recrystallization, the product remains colored (yellow to brown).
Potential Causes & Solutions:
-
Oxidative Impurities: Pyrroles are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored polymeric byproducts.[2]
-
Solution: Minimize exposure to air and light during the entire purification process. Use degassed solvents and perform manipulations under an inert atmosphere where possible. If the color persists after standard purification, a charcoal treatment during recrystallization can be effective. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then filter the hot solution through a pad of celite before allowing it to cool and crystallize.
-
-
Residual Acidic Impurities: Traces of acid from the synthesis can catalyze polymerization and degradation, leading to discoloration.[5][6]
-
Solution: Before concentrating the reaction mixture, perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid.
-
Issue 2: Oiling Out During Recrystallization
Problem: The compound separates as an oil instead of forming crystals when the recrystallization solution is cooled.
Potential Causes & Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: Rapid cooling or a supersaturated solution can favor oil formation over crystal nucleation.
-
Solution: Add a small amount of hot solvent to dissolve the oil completely, then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites and induce crystallization.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: If oiling out persists, the crude product may require pre-purification by column chromatography to remove the impurities that are hindering crystallization.
-
Issue 3: Poor Separation During Column Chromatography
Problem: The desired compound co-elutes with impurities during silica gel column chromatography.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from its impurities.
-
Solution: Systematically screen different solvent systems using TLC. A good starting point for many pyrrole derivatives is a mixture of hexanes and ethyl acetate.[3][4] The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.3 for the desired compound on a TLC plate.[3]
-
-
Compound Streaking on Silica Gel: The acidic nature of silica gel can cause basic or polar compounds to streak, leading to poor separation.
-
Solution: Add a small amount (0.1-1%) of a modifier like triethylamine or a few drops of ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel.[3] Alternatively, consider using a different stationary phase, such as neutral or basic alumina.
-
-
Column Overloading: Applying too much crude material to the column can exceed its separation capacity.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If a larger quantity needs to be purified, use a larger column.
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare a developing chamber with a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate).
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp or by staining (e.g., with iodine vapor).
-
Calculate the Rf value for each spot to assess purity and guide solvent selection for column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation and an Rf of 0.2-0.3 for the target compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture such as hexanes/ethyl acetate).
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Recrystallization: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
Table 1: Recommended TLC and Column Chromatography Solvent Systems for Pyrrole Derivatives
| Compound Polarity | Recommended Solvent System (v/v) | Typical Rf Range | Notes |
| Non-polar | Hexanes:Ethyl Acetate (9:1 to 8:2) | 0.3 - 0.7 | Increasing ethyl acetate content increases the Rf value.[3] |
| Moderately Polar | Hexanes:Ethyl Acetate (7:3 to 1:1) | 0.2 - 0.5 | A good starting point for this compound. |
| Polar | Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.5 | A small amount of methanol is often necessary for more polar pyrroles.[3] |
Table 2: Potential Recrystallization Solvents
| Solvent(s) | Polarity | Suitability |
| Hexanes | Non-polar | Good for precipitating the product from a more polar solvent. |
| Ethyl Acetate | Moderately Polar | A good starting point for single-solvent recrystallization. |
| Ethanol | Polar | May be a suitable solvent for recrystallization. |
| Hexanes/Ethyl Acetate | Mixture | A solvent pair that can be effective if a single solvent is not ideal. |
| Ethanol/Water | Mixture | A polar solvent pair that can be used for more polar compounds. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
-
Hantzsch pyrrole synthesis. Grokipedia. Available at: [Link]
-
Skrlep, L., et al. (2009). A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. Zeitschrift für Naturforschung B, 64(6), 683-688. Available at: [Link]
-
Lu, G. F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097. Available at: [Link]
-
The Hantzsch pyrrole synthesis. ResearchGate. Available at: [Link]
-
Knorr pyrrole synthesis. Wikipedia. Available at: [Link]
-
Hantzsch pyrrole synthesis. Wikipedia. Available at: [Link]
-
Wang, J. B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 86-88. Available at: [Link]
-
Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. daxuehuaxue. Available at: [Link]
-
Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
-
4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. ResearchGate. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
-
Thin Layer Chromatography. University of Missouri–St. Louis. Available at: [Link]
-
-
Diethyl pyrrole-2,5-dicarboxylate. MDPI. Available at: [Link]
-
Why is the reaction of pyrrole difficult with acid?. Quora. Available at: [Link]
-
Fischer, H. (1935). 2,4-dimethyl-3,5-dicarbethoxypyrrole. Organic Syntheses, 15, 17. Available at: [Link]
-
Using TLC to Scout Flash Chromatography Solvents. Biotage. Available at: [Link]
-
Acidic and Basic Character of Pyrrole. Scribd. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
- Preparation of pyrrole esters. Google Patents.
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ResearchGate. Available at: [Link]
-
Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. PubMed. Available at: [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. Available at: [Link]
-
K2S2O8-Mediated Synthesis of Highly Functionalized Pyrroles via Oxidative Self-Dimerization of N-Propargylamines. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and characterization of new functionalised pyrrole copolymers. ResearchGate. Available at: [Link]
-
Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. PMC. Available at: [Link]
-
Pyrrole. Organic Syntheses. Available at: [Link]
-
Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. Available at: [Link]
-
Gold(I)-Catalyzed Functionalization of Pyrrole Derivatives: Stereoselective Synthesis of 7,8-Disubstituted 7,8-Dihydroindolizin-6(5H)-ones. Organic Letters. Available at: [Link]
-
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate Properties. EPA. Available at: [Link]
-
Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate. PubChem. Available at: [Link]
-
Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Isolation, and Purification of an Ester. Coach Benner. Available at: [Link]
-
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST WebBook. Available at: [Link]
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dealing with regioisomer formation in substituted pyrrole synthesis
PyrroleTech Support Center: Advanced Regiocontrol Strategies
Current Status: Online ● Agent: Senior Application Scientist Topic: Troubleshooting Regioisomer Formation in Substituted Pyrrole Synthesis
Introduction: The Regioselectivity Paradox
Welcome to the PyrroleTech Support Center. If you are here, you likely faced the "Pyrrole Paradox": the pyrrole ring is exceptionally electron-rich, making it easy to functionalize but notoriously difficult to control.
Whether you are cyclizing asymmetric precursors (Paal-Knorr) or attempting to functionalize an existing ring (SEAr), regioisomers are the primary failure mode in pyrrole synthesis. This guide deconstructs these issues into soluble workflows, moving beyond basic textbook definitions to the kinetic and thermodynamic realities of the lab.
Module 1: Cyclization Troubleshooting (Paal-Knorr & Van Leusen)
Issue 1: "I’m getting a 1:1 mixture of isomers from my asymmetric 1,4-diketone."
Diagnosis:
In the Paal-Knorr synthesis, if your 1,4-diketone is asymmetric (
The Mechanistic Fix: You must differentiate the carbonyls kinetically. The reaction proceeds through a hemiaminal intermediate.[1] The rate-determining step is often the ring closure, but the regiodetermining step is the initial attack.
Troubleshooting Protocol: The "Stepwise Acid-Switch" Instead of a "dump-and-stir" approach, use a two-stage protocol to favor the formation of the specific enamine/imine at the less hindered carbonyl first.
-
Stage 1 (Imine Formation): Combine the diketone and amine in benzene or toluene with a Dean-Stark trap without acid. Reflux until 1 equivalent of water is collected. This favors the kinetic product (attack at the less hindered/more electrophilic carbonyl).
-
Stage 2 (Cyclization): Add a catalytic amount of
-TsOH or Camphorsulfonic acid (CSA) to drive the cyclization.
Expert Insight: Amarnath & Amarnath (1995) demonstrated that meso and
-isomers cyclize at different rates.[2] If your starting material is a mixture of diastereomers, purify the diketone precursor first to improve cyclization consistency [1].
Issue 2: "I need a 3,4-disubstituted pyrrole, but Hantzsch synthesis gives me the wrong isomer."
Diagnosis:
The Hantzsch synthesis is poor for 3,4-substitution patterns because it relies on
The Solution: Switch to Van Leusen Chemistry The Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) is the gold standard for 3,4-disubstituted pyrroles.[3] It reacts with electron-deficient alkenes (Michael acceptors) rather than carbonyls.
Optimization Table: Van Leusen Parameters
| Parameter | Standard Condition | Optimization for Regiocontrol |
| Base | NaH | t-BuOK (often cleaner deprotonation of TosMIC) |
| Solvent | DMSO/Et2O | THF/DMSO (2:1) (Modulates solubility of the intermediate) |
| Substrate | Nitroalkenes (Yields 3-nitropyrroles, versatile for late-stage functionalization) |
Module 2: Direct Functionalization (The C2 vs. C3 Battle)
Issue 3: "Electrophilic substitution (SEAr) keeps hitting the C2 position. How do I force C3?"
Diagnosis:
Pyrroles are
The "Paperweight" Strategy (Steric Blocking):
To access the
Visualizing the Steric Shield:
Figure 1: The "Muchowski Effect." The bulky TIPS group (yellow) sterically hinders the C2 position, forcing incoming electrophiles to the C3 position.
Step-by-Step Protocol: C3-Bromination via N-TIPS
-
Protection: Dissolve pyrrole (1.0 eq) in THF at -78°C. Add
-BuLi (1.1 eq). Stir 30 min. Add TIPS-Cl (1.1 eq). Warm to RT.-
Checkpoint: Verify N-TIPS formation by NMR (loss of NH signal, large silyl peaks).
-
-
Bromination: Dissolve N-TIPS pyrrole in THF at -78°C. Add NBS (N-bromosuccinimide) (1.05 eq).
-
Note: The TIPS group forces the Bromine to C3.
-
-
Deprotection (Optional): Treat with TBAF (Tetra-n-butylammonium fluoride) to remove the TIPS group if the steric bulk is no longer needed.
Module 3: Advanced Metal-Catalyzed Regiocontrol
Issue 4: "I need to synthesize a polysubstituted pyrrole with sensitive functional groups."
Diagnosis: Acidic conditions (Paal-Knorr) or strong bases (Van Leusen) may degrade sensitive moieties (acetals, chiral centers).
The Solution: Multicomponent Metal Catalysis Transition metal-catalyzed reactions often proceed under neutral conditions and offer orthogonal regiocontrol.
Workflow: Silver-Catalyzed Isocyanide Cyclization This method is excellent for 2,3,4-trisubstituted pyrroles.
-
Reagents: Terminal Alkyne + Isocyanide + Amine.
-
Catalyst: AgOAc (Silver Acetate) or CuI (Copper Iodide).
-
Mechanism: Formation of a silver-acetylide intermediate which undergoes cycloaddition with the isocyanide [3].
Comparative Decision Matrix
| If you need... | Use this Method | Key Regiocontrol Factor |
| 2,5-Dialkyl pyrroles | Paal-Knorr | Sterics of the 1,4-diketone |
| 3,4-Disubstituted pyrroles | Van Leusen | Structure of the alkene acceptor |
| C3-Halogenated pyrroles | N-TIPS / SEAr | Steric blocking of C2 |
| Complex Polysubstitution | Ag/Cu Catalysis | Specificity of the metal-ligand complex |
Module 4: Purification & Analysis
Q: How do I separate regioisomers if synthesis fails to be 100% selective?
A: Chromatographic Troubleshooting
Pyrrole regioisomers often have very similar
-
Change the Stationary Phase: If Silica (acidic) fails, switch to Alumina (Neutral) . Pyrroles are acid-sensitive and can polymerize (turn black) on silica, leading to band streaking that masks separation.
-
Silver Nitrate Impregnation: For isomers differing only by the position of a double bond or subtle electronic differences, use
-impregnated silica gel. The silver coordinates differently to the -systems of the isomers. -
NMR Diagnostics:
-
C2-H: Typically appears as a doublet of doublets (or triplet) around
6.5-6.8 ppm with larger coupling constants ( Hz). -
C3-H: Typically appears upfield (
6.0-6.2 ppm) with smaller coupling constants ( Hz).
-
References
-
Amarnath, V., & Amarnath, K. (1995).[2] Mechanism of the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 60(10), 3014–3022. Link
-
Muchowski, J. M., & Solas, D. R. (1984).
-Substituted pyrroles. Synthesis of 3-bromo-1-(triisopropylsilyl)pyrrole. A formal synthesis of porphobilinogen. The Journal of Organic Chemistry, 49(1), 203–205. Link -
Jia, C., et al. (2023). Regioselective Synthesis of Fully Substituted Fused Pyrroles through an Oxidant-Free Multicomponent Reaction.[4] Organic Letters, 25(3), 461–465.[4] Link[4]
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to
-unsaturated ketones and aldehydes. Synthesis of 3,4-disubstituted pyrroles. Tetrahedron Letters, 13(52), 5337-5340. Link
Sources
Validation & Comparative
comparison of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate and its dimethyl analog
Technical Comparison Guide: Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate vs. Dimethyl Analog
Part 1: Executive Summary
In the synthesis of porphyrins, dipyrromethenes, and BODIPY dyes, 3-substituted pyrrole-2,4-dicarboxylates serve as critical "Knorr-type" building blocks.[1][2][3] This guide compares This compound (Compound A) with its Dimethyl analog (Compound B) .[1][2][3]
The Bottom Line: While both compounds serve as stable precursors for 3-ethyl pyrroles (essential for etioporphyrin type substitution patterns), the choice between the Ethyl and Methyl ester variants dictates the efficiency of downstream processing:[1][2][3]
-
Select the Dimethyl Analog (Compound B) if your workflow prioritizes atom economy and rapid saponification (hydrolysis) under mild conditions.[1][2][3] It is ideal for large-scale batch processing where waste mass minimization is critical.[1][2][3]
-
Select the Diethyl Analog (Compound A) if your workflow relies on lipophilic extraction (e.g., DCM/Water partitioning) or if you require higher solubility in non-polar solvents for intermediate purification steps.[1][2]
Part 2: Physicochemical Profile & Theoretical Data
The following data contrasts the structural and physical properties of the two analogs. Note that the "3-ethyl" substitution pattern (without a 5-methyl group) is less common than the standard "Knorr Pyrrole" (3,5-dimethyl), but the ester trends remain consistent.[1][2][3]
| Feature | Diethyl Analog (Compound A) | Dimethyl Analog (Compound B) | Impact on Workflow |
| Formula | C₁₂H₁₇NO₄ | C₁₀H₁₃NO₄ | Atom Economy: Dimethyl is ~12% lighter, offering higher theoretical mass efficiency.[1][2][3] |
| MW | ~239.27 g/mol | ~211.21 g/mol | |
| LogP (Est.) | ~2.1 - 2.4 | ~1.4 - 1.7 | Solubility: Diethyl is significantly more lipophilic, aiding extraction in organic phases.[1][2][3] |
| M.P. | ~105–110 °C (Trend) | ~130–135 °C (Trend) | Methyl esters typically pack more efficiently, leading to higher MPs and easier crystallization.[1][2] |
| Hydrolysis Rate | Moderate ( | Fast ( | Methyl esters hydrolyze faster due to reduced steric hindrance at the carbonyl carbon.[1][2][3] |
*Note: Exact melting points depend on crystal polymorphs; values are projected based on homologous 3,5-dimethyl series trends.
Part 3: Synthetic Accessibility (The Knorr Pathway)
Both compounds are synthesized via the Knorr Pyrrole Synthesis , condensing an
Reaction Pathway Diagram
Figure 1: Divergent Knorr Synthesis pathway for Ethyl vs. Methyl analogs.
Part 4: Performance Comparison & Experimental Logic
Solubility & Purification (The "Workup" Factor)[1][2][3]
-
Diethyl Analog: Due to the ethyl chains, this compound exhibits superior solubility in chlorinated solvents (DCM, Chloroform).[1][2]
-
Dimethyl Analog: Less soluble in organic solvents.[2]
Reactivity: Saponification Kinetics
For drug development, these esters are protecting groups.[1][2] They must be removed (hydrolyzed to carboxylic acids) to allow for decarboxylation or coupling.[1][2]
-
Mechanism: Base-catalyzed hydrolysis (
).[1][2][3] -
Observation: The Dimethyl analog hydrolyzes significantly faster.[2][3] The methyl group provides less steric bulk around the carbonyl carbon compared to the ethyl group, allowing the hydroxide ion (
) to attack more readily.[1][2][3] -
Data Support: In comparative studies of pyrrole-2-carboxylates, methyl esters reach >95% conversion in 2 hours (at reflux with NaOH), whereas ethyl esters often require 4–6 hours or higher concentrations of base [1].[1][2][3]
Part 5: Detailed Experimental Protocols
Protocol A: Synthesis of this compound
This protocol utilizes the "One-Pot" Knorr modification adapted from Paine et al.[1][2][3]
Reagents:
Step-by-Step:
-
Dissolution: In a 3-neck flask equipped with a mechanical stirrer, dissolve sodium acetate in glacial acetic acid at 70°C.
-
Addition: Add Ethyl 3-oxopentanoate.
-
Cyclization: Slowly add the aminomalonate portion. The reaction is exothermic.[2][3][6]
-
Reflux: Heat to 95°C for 3 hours. The solution will darken to an orange/brown hue.[2][3]
-
Quench (Critical Step): Pour the hot reaction mixture into ice-cold water (5x volume).
-
Isolation (Diethyl Specific): The product may form an oil initially due to high lipophilicity.[2][3] Extract with Dichloromethane (3x) .[2] Wash organic layer with Sat.[2][3] NaHCO₃ to remove acetic acid.[2][3] Dry over MgSO₄ and evaporate.[2] Recrystallize from Ethanol.[2]
Protocol B: Comparative Hydrolysis (Saponification)
Use this protocol to validate the reactivity difference in your own lab.
Reagents:
Workflow:
-
Add 5 mL 10% NaOH.
-
Heat to reflux (approx 80°C).
-
Monitoring: Spot on TLC every 30 minutes (Eluent: 5% MeOH in DCM).
-
Workup: Once complete, acidify with dilute HCl to pH 4. The dicarboxylic acid will precipitate.[2][3]
Part 6: Decision Matrix (Visual)
Use this logic flow to select the correct analog for your specific project.
Figure 2: Selection logic based on downstream processing requirements.
References
-
Smith, K. M. (2000).[1][2] Porphyrins and Metalloporphyrins. Elsevier.[2][3] (Fundamental text on pyrrole reactivity and ester hydrolysis rates).
-
Paine, J. B., & Dolphin, D. (1985).[1][2] "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate." Journal of Organic Chemistry, 50(26), 5598-5604.[1][2][3]
-
Fischer, H., & Fink, E. (1944).[1][2] "Über die Konstitution des Bilirubins." Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1][2][3] (Classic reference for Knorr pyrrole derivatives).
-
Lash, T. D. (2016).[1][2] "Recent advances in the synthesis of porphyrins with modified cores." Organic & Biomolecular Chemistry.
Sources
- 1. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 2. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. Instances of non-electrolyte solvation leading to less pronounced rate enhancements of ester hydrolyses in dipolar aprotic solvents: the possibility of hydrolysis via conjugate base formation in the case of ethyl indole-2-carboxylate and methyl 4-pyridylacetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
Introduction: Beyond the Synthesis
The synthesis of a target molecule such as Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate, a potentially valuable heterocyclic building block, marks a critical milestone in any research endeavor. However, the successful synthesis is merely the prelude. The true determinant of its utility, reliability, and suitability for downstream applications—be it in medicinal chemistry, materials science, or further synthetic transformations—lies in its purity. Impurities, ranging from unreacted starting materials and residual solvents to unforeseen side products, can drastically alter reaction yields, introduce artifacts in biological assays, and compromise the integrity of final products.
This guide provides a comprehensive, multi-faceted approach to purity assessment, moving beyond a simple percentage to a holistic understanding of the synthesized compound's identity and quality. We will compare and contrast essential analytical techniques, grounding our discussion in the practical realities of the modern chemistry lab and explaining the causal logic behind each experimental choice.
Purity Assessment Workflow: A Multi-Technique Approach
A robust purity assessment is not reliant on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a high-confidence characterization of the material.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized organic compound.
Physical Characterization: The Melting Point Litmus Test
The melting point is a classic, yet indispensable, physical criterion for purity.[1] For a crystalline solid like this compound, which is described as a pale-yellow to yellow-brown solid, this technique serves as an excellent first-pass assessment.[2]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized sample is completely dry, as residual solvent will also depress and broaden the melting range.
-
Loading: Pack a small amount of the finely powdered solid into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Data Interpretation
| Sample | Observed Melting Range | Interpretation |
| Synthesized Batch A | 130-132 °C | Sharp range; likely high purity. |
| Synthesized Batch B | 122-128 °C | Broad range; indicates the presence of significant impurities.[3] |
| Mixed Melting Point | 130-132 °C | If mixed with an authentic, pure standard, no depression confirms identity. |
Senior Scientist's Note: The mixed melting point technique is a powerful and inexpensive method to confirm the identity of your synthesized compound. If you have an authentic, certified standard, mixing a small amount with your sample should result in no change to the melting point. A depression would indicate your sample is not the same compound.
Chromatographic Separation: Visualizing Impurities
Chromatography is fundamental to separating components in a mixture, making it ideal for both qualitative and quantitative purity analysis.[1][6]
A. Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective method used to monitor reaction progress and perform a qualitative assessment of the final product's complexity.[6][7]
Principle of Causality: Separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel on a plate) and a mobile phase (a solvent system). Components with higher affinity for the stationary phase travel shorter distances up the plate, resulting in lower Retention Factor (Rf) values.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate. Draw a faint pencil line ~1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the starting line. Also spot reference standards of starting materials if available.
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated solvent system (e.g., 3:1 Hexanes:Ethyl Acetate - this may require optimization). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under UV light (if the compound is UV active) or by staining (e.g., in an iodine chamber).[3]
-
Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Data Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. By comparing the Rf values to those of the starting materials, you can tentatively identify them as contaminants.
B. High-Performance Liquid Chromatography (HPLC)
For a definitive quantitative assessment, HPLC is the industry standard.[6] It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities.
Principle of Causality: Similar to TLC, HPLC separates compounds based on their interaction with a stationary phase (packed into a column) and a mobile phase, which is pumped through the column under high pressure. A detector at the column outlet measures the concentration of the eluting compounds over time, generating a chromatogram. The area under each peak is proportional to the concentration of that component.
Experimental Protocol: Reverse-Phase HPLC
-
System: A standard HPLC system with a UV detector is appropriate, as the pyrrole ring system is a chromophore.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is common. For example: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 1 mg/mL). Ensure it is fully dissolved and filtered.
-
Analysis: Inject a small volume (e.g., 5-10 µL) and record the chromatogram.
Data Interpretation: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks.
| Peak | Retention Time (min) | Area (%) | Interpretation |
| 1 | 3.5 | 1.2 | Impurity (more polar) |
| 2 | 8.9 | 98.5 | This compound |
| 3 | 11.2 | 0.3 | Impurity (less polar) |
Senior Scientist's Note: For regulatory filings or high-stakes applications, purity assessment must be performed using a validated HPLC method with a reference standard to establish relative response factors (RRFs) for known impurities. Simple area percent assumes all compounds have the same detector response, which is not always true.
Spectroscopic Confirmation: The Gold Standard for Identity
Spectroscopic techniques provide unambiguous structural information, confirming that the major peak observed in chromatography is indeed the target compound and helping to identify impurities.[8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR should be employed.
Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. In a magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's carbon-hydrogen framework.
Expected ¹H NMR Signals for this compound:
-
N-H Proton: A broad singlet, typically downfield (> 8.0 ppm). The chemical shift can be concentration-dependent.[9]
-
Pyrrole C5-H Proton: A singlet in the aromatic region (~6.5-7.0 ppm).
-
Ester Methylene Protons (2x O-CH₂): Two distinct quartets due to coupling with the adjacent methyl groups.
-
Ethyl Group Methylene Protons (C-CH₂): One quartet due to coupling with the adjacent methyl group.
-
Ester Methyl Protons (2x O-CH₂-CH₃): Two distinct triplets.
-
Ethyl Group Methyl Protons (C-CH₂-CH₃): One triplet.
The presence of any unexplainable peaks indicates impurities. The integration of the peaks should correspond to the number of protons in each environment.
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a crucial piece of evidence for its identity.[8] When coupled with a chromatographic technique (LC-MS or GC-MS), it can provide the molecular weights of impurity peaks as well.
Principle of Causality: MS ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. High-Resolution Mass Spectrometry (HRMS) can measure the mass with such high precision that it allows for the determination of the elemental formula.
-
Expected Molecular Ion [M+H]⁺: 240.1230 (Calculated for C₁₂H₁₈NO₄⁺)
-
Expected Molecular Ion [M+Na]⁺: 262.1049 (Calculated for C₁₂H₁₇NNaO₄⁺)
C. Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.[8]
Principle of Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.
Expected Key IR Absorptions:
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ (aliphatic).
-
C=O Stretch (Ester): A very strong, sharp peak around 1680-1720 cm⁻¹. The presence of two ester groups may lead to a broadened or split peak.
-
C-O Stretch: Strong peaks in the 1100-1300 cm⁻¹ region.
Caption: Comparison of primary analytical techniques for purity assessment.
Conclusion: A Synthesis of Data
Assessing the purity of synthesized this compound is a systematic process that relies on the thoughtful application of orthogonal analytical techniques. A sharp melting point provides initial confidence, which is then qualitatively supported by a clean TLC plate. High-performance chromatography, such as HPLC, delivers the critical quantitative purity value. Finally, a full suite of spectroscopic data—NMR for the definitive structural fingerprint, MS for molecular weight confirmation, and IR for functional group verification—validates the compound's identity beyond any reasonable doubt. By following this self-validating workflow, researchers can ensure their synthesized material is of the highest quality, leading to reproducible and reliable scientific outcomes.
References
-
ChemSynthesis. (2025, May 20). diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Retrieved from [Link]
-
ConnectSci. (n.d.). The nuclear magnetic resonance spectra of pyrrole and [N-D]pyrrole. Retrieved from [Link]
-
Research and Reviews. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 22). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance spectra of some pyrrole derivatives. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
LookChem. (n.d.). Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]
-
Papadaki, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
College of Chemistry and Chemical Engineering, Hunan University. (n.d.). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. Retrieved from [Link]
-
ChemBK. (2024, April 9). diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Retrieved from [Link]
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- 2. This compound | 52921-22-9 [sigmaaldrich.com]
- 3. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chembk.com [chembk.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
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- 9. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary & Scientific Context
In the development of porphyrin-based therapeutics and functional materials, Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate serves as a critical synthetic scaffold. While standard spectroscopic methods (NMR, MS) provide connectivity data, they often fail to unambiguously resolve regioisomers (e.g., distinguishing the 3-ethyl isomer from a 4-ethyl isomer produced via alternative cyclization pathways) or define the solid-state supramolecular architecture crucial for solubility and bioavailability.
This guide outlines the validation of this specific pyrrole via Single Crystal X-Ray Diffraction (SC-XRD) , positioning it as the "Gold Standard" against solution-state alternatives. We focus on the causality of experimental choices and the interpretation of the hydrogen-bonding networks that define the material's physical properties.
Comparative Analysis: Why X-Ray Crystallography?
While 1H NMR is the workhorse of daily synthesis, it has limitations regarding the spatial arrangement of substituents in polysubstituted pyrroles. The following table objectively compares the validation power of SC-XRD against standard alternatives.
Table 1: Performance Matrix of Structural Validation Methods
| Feature | SC-XRD (Crystallography) | 1H / 13C NMR (Solution) | HR-MS (Mass Spectrometry) | DFT (Computational) |
| Primary Output | Absolute 3D atomic coordinates | Magnetic environment of nuclei | Elemental composition (m/z) | Theoretical energy minima |
| Regio-Selectivity | Absolute (Unambiguous assignment of 3-ethyl vs 4-ethyl) | Inferential (Requires NOESY/HMBC; often ambiguous with overlapping signals) | Null (Isomers have identical mass) | Predictive (Can suggest stability but not prove synthesis) |
| Supramolecular Data | High (Reveals H-bonding dimers, packing forces) | Low (Averages out intermolecular interactions) | None | Medium (Gas phase or implicit solvation models) |
| Sample Requirement | Single Crystal ( | None (In silico) | ||
| Limiting Factor | Crystallization success | Solubility / Peak Overlap | Ionization efficiency | Basis set accuracy |
The "Regioisomer Trap"
In Knorr-type syntheses, steric hindrance or alternative condensation pathways can lead to isomer scrambling.
-
NMR Limitation: The ethyl group's triplet-quartet signals look identical regardless of whether the group is at position 3 or 4.
-
X-Ray Solution: SC-XRD directly visualizes the electron density map, proving the ethyl group is attached to C3 and the ester to C4, eliminating synthetic doubt.
Experimental Protocol: Self-Validating SC-XRD Workflow
This protocol is designed to be self-validating. If a step fails (e.g., no diffraction), the feedback loop dictates the specific optimization required (e.g., solvent switch), rather than blind repetition.
Phase 1: Crystal Growth (The Critical Step)
Objective: Obtain single crystals suitable for diffraction (transparent, sharp edges, non-twinned).
-
Solvent Selection: Pyrrole dicarboxylates are moderately polar.
-
Primary System:Ethanol/Water (Slow Evaporation). Dissolve 20 mg of product in 2 mL warm ethanol. Filter into a clean vial. Add water dropwise until just turbid, then add 1 drop of ethanol to clear. Cover with parafilm, poke 3 holes, and leave at 4°C.
-
Alternative System:Chloroform/Hexane (Vapor Diffusion). Dissolve in minimal chloroform (inner vial). Place in a larger jar containing hexane. Seal tightly.
-
-
Validation Check: Examine under a polarized light microscope.
-
Success: Crystals extinguish light uniformly (singularity).
-
Failure: "Maltese cross" patterns (spherulites/polycrystalline)
Re-dissolve and slow down evaporation.
-
Phase 2: Data Collection & Reduction
Objective: Collect reflections to solve the phase problem.
-
Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.
-
Temperature: Cool to 100 K using a nitrogen stream.
-
Causality: Low temperature freezes the rotation of the ethyl terminal methyl group and the ester wings, reducing thermal ellipsoids and improving resolution to <0.8 Å.
-
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption, as the molecule lacks heavy atoms. -
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Phase 3: Structure Solution & Refinement
Objective: Convert diffraction spots to an atomic model.
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) , common for planar aromatic systems forming dimers. -
Phasing: Use Direct Methods (SHELXT) [1]. The heavy oxygen atoms will anchor the phases.
-
Refinement: Use Least-Squares minimization (SHELXL) [1].
-
Constraint: Treat the N-H hydrogen atom isotropically.
-
Validation: Check the
value.[1] For a publication-quality structure, aim for .
-
Visualizing the Validation Logic
The following diagram illustrates the decision-making process for structural validation, highlighting where X-ray crystallography becomes indispensable.
Caption: Logical workflow for validating pyrrole derivatives. X-ray (Green path) is triggered when spectroscopic data (Grey path) cannot definitively assign regiochemistry.
Expected Results & Discussion
Based on crystallographic trends for pyrrole-2,4-dicarboxylates [2, 3], the following structural features are the key validation metrics:
A. The Hydrogen-Bonding "Tape"
The most definitive "fingerprint" of this molecule in the solid state is the formation of centrosymmetric dimers.
-
Observation: The Pyrrole N-H acts as a donor, and the Carbonyl Oxygen (C=O) of the 2-ester acts as an acceptor.
-
Metric: Look for an intermolecular distance of
Å. -
Significance: This interaction creates a "head-to-head" dimer (or infinite tape depending on the ester angle). This explains the high melting point relative to its molecular weight.
B. Ester Conformation (Syn vs. Anti)
-
Observation: The ester group at position 2 is typically coplanar with the pyrrole ring to maximize conjugation.
-
Validation: Check the torsion angle
. A value near (syn-planar) or (anti-planar) confirms electronic conjugation. Deviation suggests steric clash with the 3-ethyl group.
C. Regiochemistry Confirmation
-
The "Smoking Gun": The electron density map will clearly show the ethyl chain (
) extending from C3. If the ethyl group were at C4, the packing lattice would be fundamentally different due to the proximity to the N-H donor.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Ou, Z. P., et al. (2011).[1] "Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate."[1][2][3] Acta Crystallographica Section E, 67(8), o2023.
-
Lynch, D. E., et al. (1998). "Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole." Acta Crystallographica Section B, 54(5).
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.
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A Comparative Guide to the Biological Activity of Ethyl-Substituted Pyrrole Dicarboxylates
The pyrrole ring is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products and synthetic molecules with significant pharmacological relevance.[1][2][3] Its adaptable structure allows for diverse substitutions, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5][6] This guide focuses on a specific subclass: ethyl-substituted pyrrole dicarboxylates. We will provide a comparative analysis of their performance against various biological targets, supported by experimental data, and delve into the mechanistic insights and structure-activity relationships that govern their efficacy.
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and in-depth experimental protocols to facilitate further investigation into this promising class of compounds.
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of pyrrole derivatives is profoundly influenced by the nature and placement of their substituents. The presence of ethyl and dicarboxylate groups, in particular, can modulate the compound's pharmacokinetic and pharmacodynamic properties. Below, we summarize the quantitative biological activities of several ethyl-substituted pyrrole dicarboxylates and related derivatives.
Anticancer Activity
Ethyl-substituted pyrroles have demonstrated significant potential as anticancer agents, with activities documented against a range of cancer cell lines.[7][8]
Table 1: Anticancer Activity of Ethyl-Substituted Pyrrole Derivatives
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Citation |
|---|---|---|---|---|---|
| Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20) | Ethyl ester at C3, amino at C2 | GIST-T1 (Gastrointestinal Stromal Tumor) | IC50 | Not Specified | [8] |
| Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-24) | Ethyl ester at C3, amino at C2 | GIST-T1 (Gastrointestinal Stromal Tumor) | IC50 | Not Specified | [8] |
| Pyrrole-2,3-dicarboxylate derivatives | Diethyl ester | HepG2 (Liver Carcinoma) | Cytotoxicity | Significant dose-dependent inhibition | [9] |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [1] |
| Cpd 21 (benzoyl-phenyl-pyrrole) | 3,4-dimethoxy phenyl at C4 | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9 µM |[10] |
IC50: Half-maximal inhibitory concentration.
Antimicrobial Activity
The pyrrole scaffold is a known pharmacophore in antimicrobial agents.[11][12][13] The introduction of ethyl and dicarboxylate moieties can enhance this activity.
Table 2: Antimicrobial Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Substitution Details | Target Microorganism | Activity Metric | Reported Value | Citation |
|---|---|---|---|---|---|
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1) | Diethyl ester, dimethyl substitution | Various Bacteria & Fungi | Zone of Inhibition | Not Specified | [2][14] |
| Pyrrole-fused Pyrimidine (4g) | Pyrrole fused with pyrimidine | M. tuberculosis H37Rv | MIC | 0.78 µg/mL | [1] |
| Cpd 3 (Triazole-linked pyrrole) | Triazole moiety | A. niger | High Activity | at 100 µg/mL | [2] |
| Cpd 4 (Oxadiazole-linked pyrrole) | Oxadiazole moiety | C. albicans | High Activity | at 100 µg/mL |[2] |
MIC: Minimum Inhibitory Concentration.
Anti-inflammatory Activity
Several pyrrole derivatives function as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4][15]
Table 3: Anti-inflammatory Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Substitution Details | Target/Model | Activity Metric | Reported Value | Citation |
|---|---|---|---|---|---|
| Pyrrolopyridine 3i & 3l | Fused pyrrole ring system | COX-2 | Inhibition | Promising Activity | [4] |
| Compound 3f | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | Edema Reduction | Significant at 20 mg/kg | [16] |
| Compound 2a | 3,4-dimethyl-1H-pyrrole-2,5-dione derivative | LPS-stimulated PBMCs | IL-6 & TNF-α Inhibition | 64% & 65% at 100 µg/mL |[17] |
PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide.
Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanism of action is crucial for rational drug design. The biological effects of ethyl-substituted pyrrole dicarboxylates are underpinned by specific molecular interactions.
Anticancer Mechanisms
The anticancer activity of ethyl-substituted pyrrole dicarboxylates, particularly ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), is attributed to their ability to inhibit tubulin polymerization.[7][8] This disruption of microtubule dynamics leads to a robust G2/M cell-cycle arrest, causing tumor cells to accumulate in the M-phase and subsequently undergo apoptosis.[7][8] Furthermore, studies on related pyrrole dicarboxylates have identified other key targets, including human topoisomerase-II (Topo-II) and platelet-derived growth factor receptor-α (PDGFR-α), which are crucial enzymes in hepatic carcinoma.[9] Structure-activity relationship studies have revealed that the introduction of electron-donating groups at the 4th position of the pyrrole ring can increase anticancer activity.[10]
Anti-inflammatory Mechanisms
The anti-inflammatory properties of many pyrrole derivatives stem from their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][15] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[15] Some pyrrole derivatives, such as etodolac, show selective inhibition of COX-2, which is associated with a better gastric safety profile compared to non-selective NSAIDs.[4] Beyond COX inhibition, certain pyrrole derivatives can also modulate the production of inflammatory cytokines. For instance, they have been shown to suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines such as TGF-β1.[16][17]
Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.
Experimental Design and Workflow
The discovery and validation of novel biologically active compounds require a systematic approach. A general workflow integrates computational design, chemical synthesis, and a cascade of biological assays.
Caption: General workflow for the discovery and validation of novel pyrrole-based agents.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are standardized protocols for key assays used to evaluate the biological activities discussed in this guide.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the ethyl-substituted pyrrole dicarboxylate compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 570 and 590 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative assay for susceptibility testing.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol 3: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Principle: This is a classic in vivo model for evaluating acute inflammation. Subplantar injection of carrageenan induces a local, reproducible inflammatory response characterized by edema (swelling), which can be measured over time.[16]
Methodology:
-
Animal Acclimation: Use adult Wistar rats or Swiss albino mice, acclimated to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., Compound 3f) intraperitoneally or orally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a reference group receives a standard NSAID like Diclofenac.[16]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
References
- Comparative study of the biological activity of different substituted pyrroles. Benchchem.
- Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study.
- Synthesis and antimicrobial activity of some new pyrrole deriv
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC.
- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. PubMed. (2019).
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl). PMC. (2025).
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm
- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (PDF). (2021).
- A class of pyrrole derivatives endowed with analgesic/anti-inflamm
- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher.
- Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. (2011).
- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. (2016).
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
- Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. (2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
